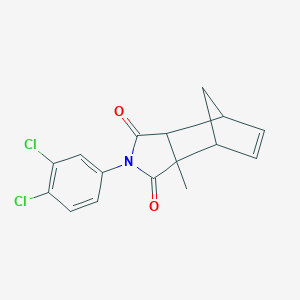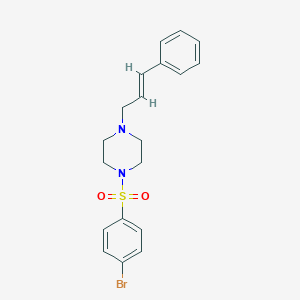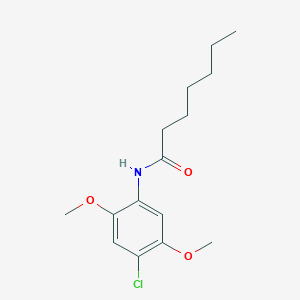![molecular formula C13H11N9O4 B392889 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-(2-nitrophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B392889.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-(2-nitrophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-{2-nitrobenzylidene}-5-methyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features multiple functional groups, including an amino group, a nitro group, and a triazole ring, which contribute to its diverse chemical reactivity and potential utility in research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-{2-nitrobenzylidene}-5-methyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the 1,2,3-triazole ring:
Introduction of the oxadiazole ring: The oxadiazole ring can be introduced through a cyclization reaction involving appropriate precursors such as hydrazides and nitriles.
Functionalization with amino and nitro groups: The amino group can be introduced via nucleophilic substitution reactions, while the nitro group can be added through nitration reactions using reagents like nitric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-{2-nitrobenzylidene}-5-methyl-1H-1,2,3-triazole-4-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation of the amino group could yield a nitroso or nitro derivative.
科学研究应用
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-{2-nitrobenzylidene}-5-methyl-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and explosives, due to its energetic properties.
作用机制
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-{2-nitrobenzylidene}-5-methyl-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with molecular targets through its functional groups. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the triazole and oxadiazole rings can engage in π-π stacking and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Similar structure but with different substitution patterns.
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(4-hydroxy-3-methoxybenzylidene)-4-methyl-1H-1,2,3-triazole-5-carbohydrazide: Contains a hydroxy and methoxy group instead of a nitro group.
Uniqueness
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-{2-nitrobenzylidene}-5-methyl-1H-1,2,3-triazole-4-carbohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for multiple points of modification, making it a versatile compound for research and industrial purposes.
属性
分子式 |
C13H11N9O4 |
|---|---|
分子量 |
357.28g/mol |
IUPAC 名称 |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-(2-nitrophenyl)methylideneamino]triazole-4-carboxamide |
InChI |
InChI=1S/C13H11N9O4/c1-7-10(16-20-21(7)12-11(14)18-26-19-12)13(23)17-15-6-8-4-2-3-5-9(8)22(24)25/h2-6H,1H3,(H2,14,18)(H,17,23)/b15-6+ |
InChI 键 |
UVWPEGXISGSZRC-GIDUJCDVSA-N |
手性 SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=CC=CC=C3[N+](=O)[O-] |
SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=CC=CC=C3[N+](=O)[O-] |
规范 SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=CC=CC=C3[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methyl-4-[1-[(2-methyl-1-naphthyl)methyl]-3-(4-methyl-1,2,5-oxadiazol-3-yl)-2-triazenyl]-1,2,5-oxadiazole](/img/structure/B392806.png)
![ethyl 5-hydroxy-2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B392808.png)
![ethyl 2-[4-(benzyloxy)benzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B392809.png)
![[1,1'-Biphenyl]-2-yl 1-adamantanecarboxylate](/img/structure/B392811.png)
![4-(5-{[(5E)-1-(3,4-DIMETHYLPHENYL)-4,6-DIOXO-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID](/img/structure/B392812.png)
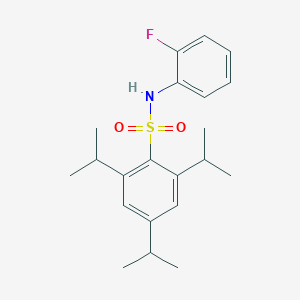
![4-(4-Chlorophenyl)-spiro[4-azatricyclo[5.2.1.0~2,6~]dec[8]ene-10,1'-cyclopropane]-3,5-dione](/img/structure/B392816.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B392820.png)
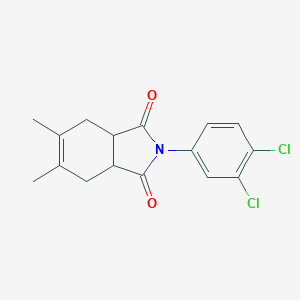
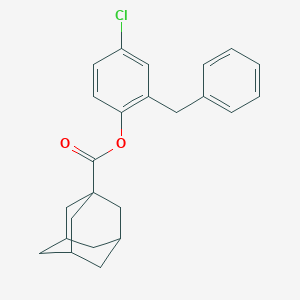
![2-(naphthalen-2-yl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B392823.png)
